molecular formula C4H9FO B6202464 3-fluorobutan-1-ol CAS No. 19808-95-8

3-fluorobutan-1-ol

Cat. No.: B6202464
CAS No.: 19808-95-8
M. Wt: 92.1
InChI Key:
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Description

3-Fluorobutan-1-ol: is an organic compound with the molecular formula C4H9FO . It is a fluorinated alcohol, where a fluorine atom is attached to the third carbon of the butanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobutan-1-ol can be synthesized through several methods. One common approach involves the fluorination of butan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions and yields the desired fluorinated alcohol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and controlled fluorination. The choice of fluorinating agent and reaction conditions can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxide ions (OH-), amines (NH2R)

Major Products Formed:

Scientific Research Applications

3-Fluorobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Fluorinated alcohols like this compound are explored for their potential use in drug development due to their unique pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 3-fluorobutan-1-ol exerts its effects depends on the specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways. The presence of the fluorine atom can also affect the compound’s lipophilicity and stability, making it a valuable tool in drug design .

Comparison with Similar Compounds

Uniqueness: 3-Fluorobutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, making it valuable in various synthetic and research applications .

Properties

CAS No.

19808-95-8

Molecular Formula

C4H9FO

Molecular Weight

92.1

Purity

95

Origin of Product

United States

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